1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a 3-(m-tolyloxy)propyl chain and a 4-methoxyphenyl group. Its molecular complexity arises from the fusion of a benzimidazole heterocycle with a pyrrolidinone ring, further modified by aromatic and alkoxy substituents. The structure is designed to enhance interactions with biological targets, such as enzymes or receptors, due to its extended π-system and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-20-7-5-8-24(17-20)34-16-6-15-30-26-10-4-3-9-25(26)29-28(30)21-18-27(32)31(19-21)22-11-13-23(33-2)14-12-22/h3-5,7-14,17,21H,6,15-16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUZYALSQMYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, alongside relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Pyrrolidinone moiety : A five-membered lactam that contributes to the compound's stability and potential bioactivity.
- Benzimidazole ring : Known for its biological activity, particularly in cancer treatment.
- Methoxy and tolyloxy substituents : These groups enhance lipophilicity, which is crucial for membrane permeability.
Antiproliferative Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that the benzimidazole derivatives demonstrated IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line, with some modifications leading to enhanced activity due to increased lipophilicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MDA-MB-231 | >100 |
| 2g | MDA-MB-231 | 16.38 |
| 3g | MDA-MB-231 | 29.39 |
The presence of alkyl substituents on the benzimidazole ring was associated with improved anticancer effects, suggesting that structural modifications can significantly influence biological activity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies showed that certain derivatives inhibited bacterial strains such as Staphylococcus aureus and Streptococcus faecalis at minimal inhibitory concentration (MIC) values as low as 4 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Methicillin-resistant S. aureus | 4 |
These findings suggest a promising role for this compound in treating infections caused by resistant bacterial strains.
Antifungal Activity
The antifungal efficacy of the compound was assessed against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values around 64 μg/mL for both strains .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 64 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Induction of Apoptosis : The benzimidazole core is known to disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells through the release of pro-apoptotic factors such as cytochrome c .
- Membrane Permeation : The lipophilic nature of the methoxy and tolyloxy groups enhances the ability of the compound to penetrate lipid membranes, facilitating its interaction with cellular targets .
Case Studies
In a recent study focusing on a series of benzimidazole derivatives, it was found that compounds with similar structural features to our target compound exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of substituent positioning on the benzimidazole ring in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs (Table 1) based on structural features, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Key Observations :
Compared to Compound 7 and 18, the target lacks a piperazine-chlorophenyl moiety but retains the pyrrolidin-2-one core, suggesting divergent binding mechanisms (e.g., α-adrenoceptor vs. kinase targeting) .
Physicochemical Properties: The 3-(m-tolyloxy)propyl chain in the target compound introduces steric bulk and ether oxygen atoms, which may influence solubility and metabolic stability compared to shorter chains (e.g., 5cp’s 3-oxo-3-phenylpropyl) . The absence of a carboxamide group (vs.
Biological Activity Trends: Pyrrolidin-2-one derivatives with piperazine-aryl substituents (e.g., Compound 7) show high α-adrenergic receptor affinity and antiarrhythmic efficacy . The target compound’s lack of this motif suggests alternative pharmacological pathways.
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 5cp/5cc , involving alkylation of benzimidazole precursors with halogenated intermediates .
- Need for Further Studies : Experimental validation of binding affinity (e.g., kinase assays), pharmacokinetic profiling, and toxicity studies are required to assess therapeutic viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
